molecular formula C23H30BNO4 B578723 Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 1256360-23-2

Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B578723
CAS No.: 1256360-23-2
M. Wt: 395.306
InChI Key: CKYYIBJOEDMKPO-UHFFFAOYSA-N
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Description

Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is a complex organic compound featuring a boronate ester group. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronate ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Mechanism of Action

Target of Action

The primary target of Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, also known as 4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester, is the carbon-carbon bond formation in organic compounds. This compound is a boronate ester, which is generally used in metal-catalyzed carbon-carbon bond formation reactions .

Mode of Action

The compound acts as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound) with organic halides . The compound donates its organoboron group to the palladium catalyst, which then forms a new carbon-carbon bond with the organic halide .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical synthesis pathways. It enables the formation of complex organic compounds from simpler ones, thus affecting the synthesis pathways of various biologically active compounds .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds. This can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction requires a palladium catalyst and a base . The reaction is typically performed in an inert atmosphere to prevent oxidation . The compound is also sensitive to moisture , so it must be stored in dry conditions. Temperature can also affect the reaction rate and the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the following steps:

    Formation of the Boronate Ester: The initial step involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst to form 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

    Carbamate Formation: The boronate ester is then reacted with benzyl isocyanate and isopropyl alcohol under mild conditions to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds.

    Oxidation: The boronate ester group can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: For substitution reactions, including amines and alcohols.

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation of the boronate ester.

    Substituted Carbamates: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as an intermediate in the synthesis of complex molecules. Its boronate ester group is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in the synthesis of pharmaceuticals and organic materials.

Biology and Medicine

In medicinal chemistry, derivatives of this compound can be used to develop new drugs. The carbamate group is a common functional group in many pharmaceuticals, providing stability and bioavailability to the molecules.

Industry

In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its ability to undergo various chemical reactions makes it a versatile building block for creating materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronate ester used in Suzuki-Miyaura coupling.

    Bis(pinacolato)diboron: A common reagent for introducing boronate ester groups.

    N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in similar synthetic applications.

Uniqueness

Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is unique due to its combination of a boronate ester and a carbamate group, which provides versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to simpler boronate esters or carbamates alone.

Properties

IUPAC Name

benzyl N-propan-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30BNO4/c1-17(2)25(21(26)27-16-18-10-8-7-9-11-18)20-14-12-19(13-15-20)24-28-22(3,4)23(5,6)29-24/h7-15,17H,16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYYIBJOEDMKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C(C)C)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682341
Record name Benzyl propan-2-yl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-23-2
Record name Benzyl propan-2-yl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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